molecular formula C6H13BaO9P B12078122 D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate)

D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate)

Cat. No.: B12078122
M. Wt: 397.46 g/mol
InChI Key: JMWHUNDRKJYXKO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate): is a derivative of D-mannitol, a sugar alcohol. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. It is often used in research due to its ability to mimic certain metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) typically involves the dehydration of D-mannitol. This process can be catalyzed by strong acids under controlled heating conditions . The reaction conditions must be carefully monitored to ensure the correct formation of the anhydro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dehydration reactions using advanced catalytic systems to optimize yield and purity. The process is designed to be efficient and scalable, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) is used as a reagent in various synthetic processes. Its unique structure allows it to participate in reactions that are not feasible with other compounds .

Biology: In biological research, this compound is used to study metabolic pathways. It can act as an inhibitor of certain enzymes, providing insights into their functions and mechanisms .

Medicine: In medicine, D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) is investigated for its potential therapeutic effects. It has been studied for its ability to modulate metabolic processes and its potential use in treating metabolic disorders .

Industry: Industrially, this compound is used in the production of various chemicals and pharmaceuticals. Its ability to undergo specific reactions makes it valuable in the synthesis of complex molecules .

Comparison with Similar Compounds

Uniqueness: D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) is unique due to its specific phosphorylation and its ability to modulate metabolic pathways in a way that other similar compounds do not. Its distinct mechanism of action and applications in research and industry set it apart from other anhydro-mannitol derivatives .

Properties

Molecular Formula

C6H13BaO9P

Molecular Weight

397.46 g/mol

IUPAC Name

barium(2+);[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate;hydrate

InChI

InChI=1S/C6H13O8P.Ba.H2O/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12;;/h3-9H,1-2H2,(H2,10,11,12);;1H2/q;+2;/p-2

InChI Key

JMWHUNDRKJYXKO-UHFFFAOYSA-L

Canonical SMILES

C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)O.O.[Ba+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.